[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The but-2-yn-1-yl group is a type of alkynyl group characterized by a triple bond. Compounds with these groups can have various properties depending on their specific structure and the presence of other functional groups .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The synthesis of alkynyl groups like but-2-yn-1-yl typically involves acetylene or its derivatives .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a pyrazole ring attached to a but-2-yn-1-yl group. The exact structure would depend on where these groups are attached .
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions and additions, depending on the other functional groups present in the molecule . Alkynyl groups can participate in a variety of reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Pyrazole compounds are generally stable and can exhibit aromaticity . Alkynyl groups are generally reactive due to the presence of a triple bond .
Scientific Research Applications
Chemical Inhibition and Cytochrome P450 Isoforms
Pyrazole derivatives, including compounds similar to "[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine," have been explored as chemical inhibitors of cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, and their inhibition can help predict drug-drug interactions. The specificity and selectivity of these inhibitors are vital for understanding the metabolism of coadministered drugs in patients (Khojasteh et al., 2011).
Anticancer Applications
Pyrazoline derivatives have been investigated for their potential anticancer properties. Synthesis strategies focusing on pyrazoline compounds have shown a range of biological effects, with several studies highlighting their effectiveness against various cancer types. This includes efforts to develop new anticancer agents through the exploration of pyrazoline's versatile chemistry (Ray et al., 2022).
Neurodegenerative Disease Treatment
Research has also focused on pyrazoline derivatives as potential treatments for neurodegenerative disorders. These compounds have shown promise in managing conditions such as Alzheimer's and Parkinson's diseases due to their neuroprotective properties. The exploration of pyrazoline's effect on neurodegenerative diseases highlights the therapeutic potential of these derivatives (Ahsan et al., 2022).
Gut Health and Animal Production
While not directly linked to "this compound," studies on pyrazine derivatives (structurally related to pyrazoles) have explored their role in promoting gut health and enhancing animal production. These compounds have been considered for their potential to serve as alternatives to in-feed antibiotics, demonstrating the broad utility of pyrazole-related chemistry in both human and veterinary medicine (Bedford & Gong, 2017).
Optoelectronic Materials
Pyrazole and pyrazine derivatives have found applications in the field of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for developing novel materials for electronic devices, highlighting the versatility of pyrazole derivatives beyond their biological activities (Lipunova et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1-but-2-ynylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-3-4-11-7-8(5-9)6-10-11/h6-7H,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDPJPMGWMHHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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